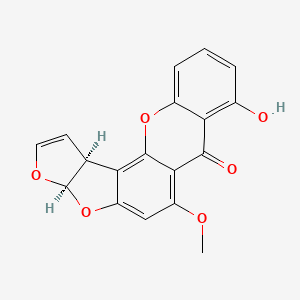

Stérigmatocystine

Vue d'ensemble

Description

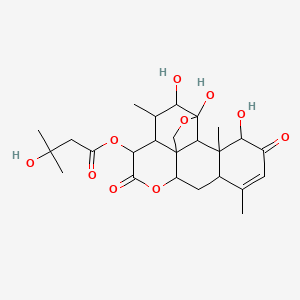

La stérigmatocystine est une mycotoxine polykétide produite par certaines espèces d'Aspergillus, telles qu'Aspergillus nidulans et Aspergillus versicolor . Elle est structurellement liée aux aflatoxines, car elle est le précurseur pénultième des aflatoxines B1 et G1 . La this compound contient un noyau de xanthone lié à une structure bifurane et est connue pour ses propriétés toxiques, notamment l'hépatotoxicité et la néphrotoxicité .

Applications De Recherche Scientifique

Sterigmatocystin has a wide range of scientific research applications:

Mécanisme D'action

Sterigmatocystin (STC) is a polyketide mycotoxin produced by certain species of Aspergillus . It has been reported in mouldy grain, green coffee beans, and cheese . This article will cover the mechanism of action of Sterigmatocystin, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

Sterigmatocystin primarily targets the Sterol O-acyltransferase 1 . This enzyme plays a crucial role in the formation of fatty acid-cholesterol esters, which are less soluble in membranes than cholesterol .

Mode of Action

The cellular mechanisms underlying STC-induced toxicity include the induction of oxidative stress, mitochondrial dysfunction, apoptosis, cell cycle arrest, as well as alteration of immune system function and activation of different signaling pathways .

Biochemical Pathways

The biosynthetic pathways of Sterigmatocystin and aflatoxins share many biosynthetic enzymes . STC acts as a biogenic precursor of aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1) .

Pharmacokinetics

It has been shown that stc interacts non-covalently with various cyclodextrins (cds), showing the highest binding affinity for sugammadex (a γ-cd derivative) and γ-cd .

Result of Action

The toxic effects of Sterigmatocystin are much the same as those of aflatoxin B1. It is thus considered as a potent carcinogen, mutagen, and teratogen . It has been shown to be hepatotoxic and nephrotoxic in animals .

Action Environment

Due to Earth’s changing climate, the ongoing and foreseeable spreading of mycotoxigenic Aspergillus species has increased the possibility of mycotoxin contamination in the feed and food production chain . The presence of the potent carcinogen STC will greatly affect the quality and safety of food production .

Analyse Biochimique

Biochemical Properties

Sterigmatocystin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . Sterigmatocystin also interacts with DNA, forming DNA adducts that can lead to mutations and carcinogenesis . Additionally, sterigmatocystin induces oxidative stress by generating reactive oxygen species, which can damage cellular components .

Cellular Effects

Sterigmatocystin exerts various effects on different types of cells and cellular processes. It has been shown to be cytotoxic and genotoxic to HepG2 (liver) and A549 (lung) cells . Sterigmatocystin influences cell function by inducing oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest . It also affects cell signaling pathways, such as the activation of checkpoint proteins like Chk2, which are involved in DNA damage response . Furthermore, sterigmatocystin alters gene expression and cellular metabolism, leading to decreased cell proliferation and increased susceptibility to carcinogenesis .

Molecular Mechanism

The molecular mechanism of sterigmatocystin involves several key processes. Sterigmatocystin binds to DNA, forming DNA adducts that can cause mutations and initiate carcinogenesis . It also inhibits cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Sterigmatocystin induces oxidative stress by generating reactive oxygen species, which can damage cellular components and activate signaling pathways involved in apoptosis and cell cycle arrest . Additionally, sterigmatocystin affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sterigmatocystin can change over time. Sterigmatocystin is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to sterigmatocystin has been shown to cause persistent oxidative stress, DNA damage, and alterations in cellular function . In vitro and in vivo studies have demonstrated that the toxic effects of sterigmatocystin can accumulate over time, leading to chronic health issues .

Dosage Effects in Animal Models

The effects of sterigmatocystin vary with different dosages in animal models. At low doses, sterigmatocystin can cause mild oxidative stress and DNA damage . At higher doses, it can lead to severe toxicity, including liver and kidney damage, immunosuppression, and carcinogenesis . Studies have shown that the lethal dose (LD50) of sterigmatocystin in mice is in excess of 800 mg/kg . In Wistar rats, the 10-day LD50 is 166 mg/kg in males and 120 mg/kg in females . These findings highlight the importance of understanding the dosage effects of sterigmatocystin to assess its potential risks.

Metabolic Pathways

Sterigmatocystin is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the biotransformation of sterigmatocystin into various metabolites, some of which are more toxic than the parent compound . The metabolic pathways of sterigmatocystin also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . Additionally, sterigmatocystin can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .

Transport and Distribution

Sterigmatocystin is transported and distributed within cells and tissues through various mechanisms. It binds to human serum albumin, a blood protein that transports small molecules to their target organs or tissues . Sterigmatocystin also interacts with cyclodextrins, which can enhance its solubility and facilitate its transport . Within cells, sterigmatocystin can be transported by specific transporters and binding proteins, which influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and toxicity of sterigmatocystin.

Subcellular Localization

The subcellular localization of sterigmatocystin is essential for understanding its activity and function. Sterigmatocystin is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its toxic effects . It can also be found in the nucleus, where it interacts with DNA and induces genotoxicity . The localization of sterigmatocystin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of sterigmatocystin is crucial for elucidating its mechanism of action and potential therapeutic targets.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La stérigmatocystine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique l'utilisation d'hydroxyde de potassium et d'éthanol, qui réagit avec la this compound pour produire de la dihydroéthoxythis compound . De plus, la this compound peut être facilement méthylée par l'iodure de méthyle .

Méthodes de production industrielle

La production industrielle de this compound implique généralement la culture d'espèces d'Aspergillus dans des conditions contrôlées. Les champignons sont cultivés sur des substrats appropriés, tels que des céréales ou d'autres matières organiques, qui favorisent la production de this compound . Le composé est ensuite extrait et purifié à l'aide de diverses techniques, notamment l'extraction en phase solide et la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

La stérigmatocystine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés, tels que les oxistérigmatocystines.

Réduction : Les réactions de réduction peuvent modifier la structure bifurane de la this compound.

Substitution : Les réactions de substitution, telles que la méthylation, peuvent se produire à différentes positions sur la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : L'iodure de méthyle est couramment utilisé pour les réactions de méthylation.

Principaux produits formés

Oxydation : Les oxistérigmatocystines sont formées par oxydation.

Réduction : Des dérivés réduits de this compound sont produits.

Substitution : Des dérivés méthylés, tels que la 5-méthoxythis compound, sont formés.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets toxiques par plusieurs mécanismes :

Stress oxydatif : Elle induit un stress oxydatif, conduisant à des dommages cellulaires.

Dysfonctionnement mitochondrial : La this compound perturbe la fonction mitochondriale, affectant la synthèse d'ATP.

Apoptose : Elle déclenche l'apoptose par l'activation de diverses voies de signalisation.

Dommages à l'ADN : La this compound forme des adduits d'ADN et induit des dommages à l'ADN, contribuant à ses effets génotoxiques.

Comparaison Avec Des Composés Similaires

La stérigmatocystine est structurellement et fonctionnellement similaire à d'autres mycotoxines, telles que les aflatoxines et la déméthylthis compound . Elle est unique à plusieurs égards :

Différences structurelles : La this compound a un noyau de xanthone lié à une structure bifurane, tandis que les aflatoxines ont un arrangement différent de groupes fonctionnels.

Toxicité : L'aflatoxine B1 est plus puissante que la this compound en termes de mutagénicité et de cancérogénicité.

Effets biologiques : La this compound et ses dérivés ont des effets distincts sur la fonction mitochondriale et la phosphorylation oxydative par rapport à d'autres mycotoxines.

Liste des composés similaires

- Aflatoxine B1

- Déméthylthis compound

- Stérigmatine

- Oxistérigmatocystines

La this compound reste un composé d'un intérêt significatif en raison de ses propriétés toxiques et de son rôle de précurseur d'autres mycotoxines. La recherche en cours continue de découvrir ses diverses applications et mécanismes d'action, contribuant à notre compréhension de la biologie et de la toxicologie des mycotoxines.

Propriétés

IUPAC Name |

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSVPXMQSFGQTM-DCXZOGHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | Sterigmatocystin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine, 7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow crystals | |

CAS No. |

10048-13-2 | |

| Record name | Sterigmatocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterigmatocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3aR-cis)3a,12c-dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STERIGMATOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F95211S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 °C with decomp | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

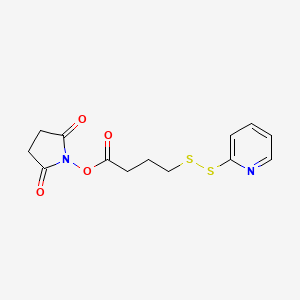

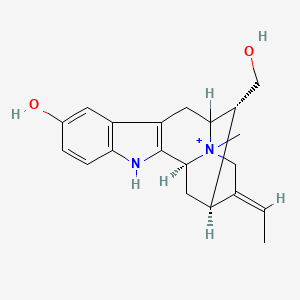

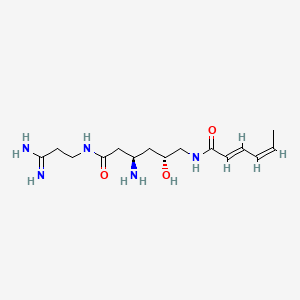

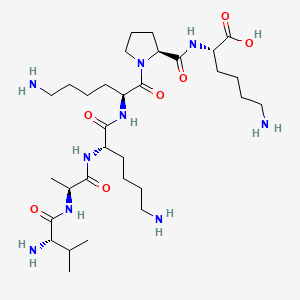

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B1681073.png)